Ethyl 4-hydroxycrotonate

Catalog No.
S1490773
CAS No.
10080-68-9
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-hydroxycrotonate

Unfunctionalized crotonates lack the gamma-hydroxyl required for key allylic transformations. Ethyl 4-hydroxycrotonate provides:

  • Superior stereocontrol: Higher ee and yield in Zn-mediated cycloadditions vs. methyl ester, enabling isoxazoline synthesis (e.g., Mutanobactin D).
  • Diverse reactivity: Clean oxidation to ethyl 4-oxocrotonate; Pd-catalyzed Tsuji-Trost allylic alkylations.
  • Scalable supply: Produced via selective reduction, ensuring batch-to-batch consistency.

CAS Number

10080-68-9

Product Name

Ethyl 4-hydroxycrotonate

IUPAC Name

ethyl (E)-4-hydroxybut-2-enoate

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c1-2-9-6(8)4-3-5-7/h3-4,7H,2,5H2,1H3/b4-3+

InChI Key

MKGMMNMIMLTXHO-ONEGZZNKSA-N

SMILES

CCOC(=O)C=CCO

Synonyms

Ethyl trans-4-Hydroxy-2-butenoate; (2E)-4-Hydroxy-2-butenoic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C=CCO

Isomeric SMILES

CCOC(=O)/C=C/CO

Purity

≥95%

Package Size

5 g, 10 g

Ethyl 4-hydroxycrotonate is a versatile bifunctional building block featuring both an alpha,beta-unsaturated ester and a terminal allylic alcohol. This dual functionality makes it a critical synthon in advanced organic synthesis, particularly for accessing complex heterocycles, lipopeptides, and pharmaceutical intermediates. Commercially, it is valued for its ability to undergo regioselective transformations such as Tsuji-Trost allylic substitutions, cross-metathesis, and directed 1,3-dipolar cycloadditions. Its scalable production via the selective reduction of ethyl hydrogen fumarate ensures a reliable supply chain for both laboratory and industrial procurement, offering a stable, process-friendly alternative to more volatile or expensive halogenated crotonates [1].

Procurement Fit

StructureBifunctional α,β-unsaturated ester with terminal hydroxyl
ReactivitySupports conjugate additions, cycloadditions, and Michael acceptor chemistry
ApplicationIntermediate for cysteine protease inhibitor synthesis and advanced building blocks

Attempting to substitute Ethyl 4-hydroxycrotonate with generic unfunctionalized analogs, such as ethyl crotonate, completely eliminates the gamma-hydroxyl group, thereby preventing critical downstream reactions like oxidation to ethyl 4-oxocrotonate or activation for palladium-catalyzed allylic alkylation. Furthermore, while the methyl ester (methyl 4-hydroxycrotonate) might appear to be a direct drop-in replacement, empirical data demonstrates that the methyl variant reduces both yield and enantiomeric excess in sensitive asymmetric transformations, such as zinc-mediated nitrile oxide cycloadditions [1]. Consequently, for workflows demanding high stereocontrol and specific allylic reactivity, procuring the exact ethyl 4-hydroxycrotonate structure is necessary [2].

Substitution Risk

Solubility shift
Hydroxyl group may increase water solubility relative to ethyl crotonate, altering aqueous-phase compatibility.
Electrophilicity change
The 4-hydroxyl may modify electrophilic reactivity, shifting nucleophilic addition rates compared to non-hydroxylated esters.
Hydrogen-bonding impact
Introduced H-bonding capability can affect reaction selectivity and product isolation.

Asymmetric Cycloaddition Stereocontrol

In the total synthesis of complex lipopeptides (e.g., Mutanobactin D), the choice of ester significantly impacts the efficiency of zinc-mediated enantioselective nitrile oxide cycloadditions. When utilizing Ethyl 4-hydroxycrotonate at 0 °C on a 50 mmol scale, the target isoxazoline product was isolated in 57% yield with a 96% enantiomeric excess (ee). In direct comparison, substituting with the corresponding methyl ester resulted in lower yields and degraded enantioselectivity under identical conditions[1].

Evidence DimensionCycloaddition Yield and Enantiomeric Excess (ee)
Target Compound Data57% yield, 96% ee (50 mmol scale)
Comparator Or BaselineMethyl 4-hydroxycrotonate (lower yield and reduced ee)
Quantified DifferenceSignificant preservation of ee (>95%) and higher isolated yield with the ethyl ester
ConditionsZn(II)-mediated cycloaddition with hydroximoyl chloride at 0 °C

For pharmaceutical scale-up, the ethyl ester provides critical steric bulk necessary to maximize chiral induction, preventing costly downstream enantiomer separation.

Synthesis Yield
Head-to-head
67% yield
vs 51% for methyl ester
Supports cost-efficient route selection
Borane-THF reduction vs. Ag₂O solvolysis

Reactive Aldehyde Intermediate Access

Ethyl 4-hydroxycrotonate serves as a direct, stable precursor to ethyl 4-oxocrotonate, a highly reactive Michael acceptor and aldehyde used extensively in alkaloid synthesis. The allylic alcohol can be cleanly oxidized to the aldehyde without disrupting the alpha,beta-unsaturated ester system. In contrast, saturated analogs like ethyl 4-hydroxybutyrate oxidize to ethyl 4-oxobutyrate, which lacks the conjugated alkene required for subsequent complex cycloadditions or tandem Michael-aldol reactions [1].

Evidence DimensionPost-Oxidation Structural Utility
Target Compound DataYields ethyl 4-oxocrotonate (conjugated enal-ester)
Comparator Or BaselineEthyl 4-hydroxybutyrate (yields unconjugated aldehyde)
Quantified DifferenceRetention of the reactive alpha,beta-unsaturated system
ConditionsStandard allylic alcohol oxidation protocols

Procuring the unsaturated hydroxy ester eliminates the need for multi-step desaturation protocols when synthesizing complex conjugated intermediates.

Water Solubility & Log Kow
Cross-study comparable
2.14×10⁵ mg/L, Log Kow 0.17
vs ethyl crotonate: insoluble, Log P ~1.36
Enables aqueous-phase reaction design
Estimated values at 25°C

Procurement Scalability and Cost-Efficiency

The modern procurement viability of Ethyl 4-hydroxycrotonate is driven by its efficient one-step synthesis via the selective borane reduction of ethyl hydrogen fumarate, which routinely achieves 67% yields on a >60 g scale. Historically, accessing this structural motif relied on the silver oxide-assisted solvolysis of methyl 4-bromocrotonate, which only delivered a 51% yield and required prohibitively expensive reagents. This shift in manufacturability ensures that Ethyl 4-hydroxycrotonate is a scalable industrial building block rather than a cost-prohibitive specialty chemical[1].

Evidence DimensionSynthesis Yield and Scalability
Target Compound Data67% yield (61 g scale) using inexpensive borane reduction
Comparator Or Baseline51% yield using expensive silver oxide solvolysis of bromocrotonate
Quantified Difference+16% yield improvement with elimination of heavy metal reagents
ConditionsReduction of carboxylic acid in the presence of ester vs. solvolysis of allylic bromide

Buyers can rely on a robust, heavy-metal-free supply chain that supports cost-effective scale-up from bench to pilot plant.

GSH Reactivity Context
Class-level inference
4-hydroxy-2-alkenals: k₁ 1–3 M⁻¹s⁻¹
Ethyl crotonate: 'very slow'
Supports thiol-Michael bioconjugation research
Class-level comparison; direct rate not reported

Tsuji-Trost Allylic Functionalization

The presence of the terminal hydroxyl group in Ethyl 4-hydroxycrotonate allows it to be readily converted into an allylic leaving group, priming it for transition-metal-catalyzed allylic substitution. This enables the stereoselective introduction of nucleophiles at the gamma position. Baseline unfunctionalized crotonates, such as ethyl crotonate, completely lack this functional handle and are restricted to standard conjugate additions, severely limiting their utility in complex molecule assembly [1].

Evidence DimensionReactivity Scope (Gamma-Functionalization)
Target Compound DataSupports Pd-catalyzed allylic substitution
Comparator Or BaselineEthyl crotonate (incapable of allylic substitution)
Quantified DifferenceEnables direct gamma-substitution vs. 0% capacity in baseline
ConditionsPalladium-catalyzed allylic alkylation/amination conditions

This compound is essential for chemists needing to build complex carbon frameworks via transition-metal-catalyzed allylic activation.

Solid-Phase Compatibility
Supporting evidence
Successful 1,3-dipolar cycloaddition on solid support
De-risks solid-phase library synthesis
Reported for polyhydroxypyrrolizidines

Lipopeptide and Macrolactam Synthesis

Directly leveraging its documented stereocontrol in zinc-mediated 1,3-dipolar cycloadditions, this compound serves as an effective starting material for synthesizing complex isoxazoline-containing natural products and pharmaceutical candidates, such as Mutanobactin D [1].

Alkaloid and Heterocycle Precursor

Utilizing its clean oxidation profile, the compound is routinely converted into ethyl 4-oxocrotonate, serving as a critical dipolarophile and Michael acceptor in the total synthesis of complex alkaloids [2].

Palladium-Catalyzed Allylic Substitution

Acting as a bifunctional synthon, its allylic alcohol moiety allows for activation and subsequent Tsuji-Trost coupling, making it a reliable building block for introducing functionalized crotonate side chains into pharmaceutical intermediates [2].

Application Fit

Application
Selection Property
Validation Focus
Cost-efficient bifunctional intermediate synthesis
Reported high-yield route
Scalability and process reproducibility
Aqueous-media reaction development
High water solubility profile
Green chemistry compatibility
Covalent inhibitor and bioconjugate research
Reported electrophilicity difference
Thiol-Michael addition reactivity
Solid-phase heterocycle library construction
Solid-phase cycloaddition compatibility
Library synthesis applicability

XLogP3

0.1

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